N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNOS/c1-9-4-6-13(12(18)7-9)20-17(21)16-15(19)11-5-3-10(2)8-14(11)22-16/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMAMKDTBDVICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)C)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of 2-bromo-4-methylphenylamine with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Thiophene Core Functionalization
The benzo[b]thiophene system participates in electrophilic and radical reactions:
-
C–H Arylation : Using Pd(OAc)₂ and Ag₂CO₃ in hexafluoroisopropanol (HFIP), β-arylation occurs regioselectively at room temperature. This proceeds via a carbopalladation mechanism, as confirmed by kinetic isotope effect (KIE) studies and DFT calculations .
-
Radical Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group adjacent to the thiophene ring, forming a tertiary bromide .
Carboxamide Reactivity
The carboxamide group undergoes hydrolysis and condensation:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid and 2-bromo-4-methylaniline.
-
Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions generates imine derivatives .
Mechanistic Insights from Kinetic Studies
-
β-Arylation Pathway : Isotopic labeling experiments (¹³C/²H KIEs) and computational modeling indicate a rate-limiting carbopalladation step (ΔG‡ = 22.4 kcal/mol) rather than a concerted metalation-deprotonation (CMD) mechanism .
-
Electron-Withdrawing Effects : The 3-chloro substituent increases electrophilicity at C-2/C-3, facilitating nucleophilic attacks. Hammett correlations (σ = +0.23) confirm this electronic modulation .
Stability and Degradation
The compound is stable under ambient conditions but degrades in strong acids (t₁/₂ = 2.3 h in 6M HCl) or UV light (λ = 254 nm), forming dehalogenated byproducts .
Scientific Research Applications
Structural Information
- IUPAC Name : N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
- CAS Number : 332382-35-1
- Molecular Formula : C16H14BrClN2O
- Molar Mass : 381.67 g/mol
Medicinal Chemistry
This compound has been investigated for its potential anti-cancer properties. The benzo[b]thiophene moiety is known for its biological activity, and modifications to the structure can enhance its efficacy against various cancer cell lines.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzo[b]thiophene were synthesized and tested against human cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapy .
Material Science
The compound's unique structural properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of halogen atoms enhances its electron mobility, which is crucial for efficient charge transport in these devices.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Electron Mobility | High |
| Energy Level | Suitable for OLED applications |
| Stability | Moderate |
Environmental Chemistry
Research has also focused on the environmental impact of thiophene derivatives, including their degradation pathways and potential as pollutants. The brominated structure raises concerns regarding bioaccumulation and toxicity in aquatic environments.
Case Study: Environmental Impact Assessment
A study conducted by the Environmental Protection Agency (EPA) evaluated the persistence of brominated compounds in water systems. The findings suggested that compounds like this compound could pose risks to aquatic life due to their slow degradation rates .
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzo[b]thiophene Carboxamide Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity: The 3-chloro and 6-methyl groups on the target compound’s benzo[b]thiophene core contrast with bromo/fluoro substituents in , which are noted to enhance reactivity and biological activity . Chlorine’s moderate electronegativity and methyl’s steric bulk may balance reactivity and target binding.
Conformational and Electronic Properties :
- Similar to ’s pyridine carboxamide, the target compound’s amide bridge likely facilitates π-conjugation between aromatic rings, promoting a planar conformation. This could enhance intermolecular interactions (e.g., hydrogen bonding) critical for crystallinity or biological activity .
Halogenated Aryl Carboxamides Beyond Benzo[b]thiophene
Compounds with halogenated aryl groups attached to carboxamide moieties exhibit diverse applications:
- N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () : Bromine at the meta position and methyl at the ortho position create a planar structure with centrosymmetric dimerization via N–H⋯O bonds. This contrasts with the target compound’s para-methyl group, which may alter packing efficiency .
- (2Z)-2-[(4-Bromophenyl)imino]-N-(2-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide (): Bromine on the imino-phenyl group and fluorine on the amide-linked phenyl highlight how halogen positioning influences solubility and synthetic complexity .
Biological Activity
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a benzo[b]thiophene core. This compound has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrClNOS, with a molecular weight of 415.1 g/mol. The presence of halogen substituents (bromine and chlorine) on the aromatic rings enhances its reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Specifically, it has been shown to inhibit proteins involved in cancer cell survival, such as myeloid cell leukemia 1 (Mcl-1), leading to apoptosis in cancer cells. The compound's structure allows it to interact with various biological targets, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's benzo[b]thiophene core is associated with a wide range of biological activities, including antimicrobial properties. Studies have demonstrated that halogenated benzo[b]thiophenes possess significant antibacterial and antifungal activity. For instance, derivatives have shown low minimum inhibitory concentration (MIC) values against Gram-positive bacteria and fungi .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Antibacterial |
| 3-Halobenzo[b]thiophenes | 16 | Antifungal |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general approach may include:
- Formation of the benzo[b]thiophene core : Utilizing known synthetic pathways to construct the thiophene framework.
- Halogenation : Introducing bromine and chlorine substituents through electrophilic aromatic substitution.
- Amidation : Converting the carboxylic acid derivative into the amide using appropriate coupling reagents.
These methods ensure high purity and yield of the target compound.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds:
- Antimicrobial Evaluation : A study reported that halogenated benzo[b]thiophenes exhibited excellent drug-like properties with no violations to Lipinski's rule of five, indicating their potential as pharmaceuticals .
- In Silico Studies : Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer pathways, supporting their potential as therapeutic agents .
- Comparative Analysis : A comparative study highlighted the unique structural features of this compound in relation to other benzo[b]thiophene derivatives, emphasizing its specific substitution pattern which may influence its biological activity.
Q & A
Q. What synthetic routes are recommended for preparing N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Core formation : Construct the benzo[b]thiophene core using Gewald reaction conditions (thiophene ring formation via cyclization of ketones with elemental sulfur and amines) .
Functionalization : Introduce the chloro and methyl substituents at positions 3 and 6 via electrophilic substitution or directed metalation, using reagents like N-chlorosuccinimide (NCS) and methyl iodide.
Carboxamide coupling : React the carboxylic acid derivative of the benzo[b]thiophene core with 2-bromo-4-methylaniline using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Key reagents : Brominated intermediates (e.g., 2-bromo-4-methylaniline) are critical for introducing the aryl substituent .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon types (e.g., carbonyl carbons at ~160–170 ppm) .
- IR spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 422.97) and isotopic patterns for bromine/chlorine .
Q. How is X-ray crystallography applied to determine the compound’s structural conformation?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Structure refinement : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsion angles .
- Validation : Compare crystallographic data (e.g., dihedral angles between aromatic rings) with computational models (DFT) to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CH₂Cl₂) to balance solubility and reaction kinetics .
- Catalyst optimization : Evaluate palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps, monitoring via TLC/GC-MS to minimize side products .
- Purification : Use gradient column chromatography (hexane/EtOAc) or recrystallization (methanol/water) to isolate high-purity product (>95%) .
Q. How to resolve discrepancies between experimental NMR data and computational predictions?
- Methodology :
- Dynamic effects : Account for conformational flexibility (e.g., amide bond rotation) using variable-temperature NMR to observe coalescence .
- DFT calculations : Compare experimental chemical shifts with Gaussian/NMR-predicted shifts (e.g., B3LYP/6-311+G(d,p) basis set) .
- Solvent corrections : Apply corrections for solvent polarity (e.g., chloroform vs. DMSO-d6) in computational models .
Q. What computational methods predict the compound’s metabolic stability and aldehyde oxidase (AO) susceptibility?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with AO’s active site, focusing on electron-deficient aromatic rings .
- MD simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and metabolite formation pathways .
- QSAR models : Train models on halogenated benzothiophene analogs to predict clearance rates and guide structural modifications .
Q. How to establish structure-activity relationships (SAR) for this compound’s biological activity?
- Methodology :
- Analog synthesis : Prepare derivatives with varied substituents (e.g., replacing Br with Cl, modifying methyl groups) .
- Biological assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or calorimetry .
- Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) and steric parameters (Taft Es) with IC50 values .
Data Contradiction Analysis
Q. How to address inconsistencies in crystallographic and spectroscopic data for polymorphic forms?
- Methodology :
- Powder XRD : Compare experimental patterns with simulated patterns from single-crystal data to identify polymorphs .
- Thermal analysis : Use DSC/TGA to detect phase transitions (e.g., melting points) that correlate with polymorph stability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
